1-(4-Bromophenyl)butylhydrazine

Description

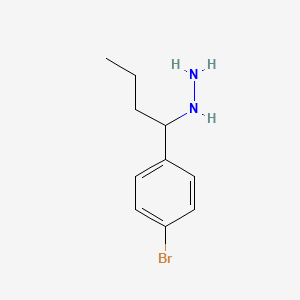

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(4-bromophenyl)butylhydrazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15BrN2/c1-2-3-10(13-12)8-4-6-9(11)7-5-8/h4-7,10,13H,2-3,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPWHWFRUUHAOFD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C1=CC=C(C=C1)Br)NN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Studies of 1 4 Bromophenyl Butylhydrazine

Nucleophilic Reactivity of the Hydrazine (B178648) Moiety

The hydrazine functional group (-NHNH2) in 1-(4-Bromophenyl)butylhydrazine is inherently nucleophilic, owing to the lone pairs of electrons on the nitrogen atoms. This characteristic dictates its reactivity towards a variety of electrophilic partners, most notably carbonyl compounds and their derivatives.

Formation of Hydrazones and Hydrazides with Carbonyl and Carboxylic Acid Derivatives

The reaction of hydrazines with aldehydes and ketones is a fundamental transformation that yields hydrazones. In the case of this compound, condensation with a carbonyl compound under acidic or basic conditions leads to the formation of the corresponding N-(4-bromophenyl)-N-butylhydrazone. This reaction proceeds via nucleophilic attack of the terminal nitrogen of the hydrazine onto the electrophilic carbonyl carbon, followed by dehydration.

This process is highly efficient and is often the initial step in more complex reaction sequences, such as the Fischer indole (B1671886) synthesis. wikipedia.orgbyjus.com The formation of hydrazones is a reversible reaction, though the equilibrium can be shifted towards the product by removing water. A variety of aldehydes and ketones can be used, leading to a diverse range of hydrazone products. nih.govorganic-chemistry.org

Similarly, the hydrazine moiety can react with carboxylic acid derivatives, such as acyl chlorides or esters, to form hydrazides. For instance, the reaction with benzoyl chloride would yield N'-benzoyl-1-(4-bromophenyl)butylhydrazine. nih.gov These acylhydrazides are stable compounds and can serve as precursors for the synthesis of other heterocyclic systems like oxadiazoles. nih.gov

Table 1: Examples of Reactions of the Hydrazine Moiety

| Reactant | Product Type | General Reaction |

| Aldehyde/Ketone | Hydrazone | R-C(=O)-R' + H₂NN(butyl)(C₆H₄Br) → R-C(=NN(butyl)(C₆H₄Br))-R' + H₂O |

| Acyl Chloride | Hydrazide | R-C(=O)-Cl + H₂NN(butyl)(C₆H₄Br) → R-C(=O)-NHN(butyl)(C₆H₄Br) + HCl |

| Ester | Hydrazide | R-C(=O)-OR' + H₂NN(butyl)(C₆H₄Br) → R-C(=O)-NHN(butyl)(C₆H₄Br) + R'OH |

Cyclocondensation Reactions with Dicarbonyl Compounds for Heterocycle Formation

A significant application of the nucleophilic character of hydrazines is in the synthesis of heterocycles through cyclocondensation reactions. When this compound is treated with 1,3-dicarbonyl compounds, such as β-diketones or β-ketoesters, it leads to the formation of pyrazole (B372694) derivatives. mdpi.comnih.govijpsr.com This reaction, known as the Knorr pyrazole synthesis, is a robust method for constructing the five-membered pyrazole ring. mdpi.com

The reaction mechanism involves initial condensation of the hydrazine with one of the carbonyl groups to form a hydrazone intermediate. This is followed by an intramolecular nucleophilic attack of the other nitrogen atom onto the second carbonyl group, leading to cyclization and subsequent dehydration to yield the aromatic pyrazole ring. nih.govnih.gov The reaction of an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine can potentially lead to two regioisomeric pyrazoles, although reaction conditions can be optimized to favor one isomer. nih.govmdpi.com

Table 2: Pyrazole Formation via Cyclocondensation

| 1,3-Dicarbonyl Compound | Resulting Heterocycle | Key Features |

| Acetylacetone | 1-(4-Bromophenyl)-1-butyl-3,5-dimethyl-1H-pyrazolium | Forms a fully substituted pyrazole. The reaction is typically high-yielding. |

| Ethyl Acetoacetate | 1-(4-Bromophenyl)-1-butyl-5-methyl-1H-pyrazol-3(2H)-one | Can lead to pyrazolone (B3327878) derivatives depending on reaction conditions. |

| Dibenzoylmethane | 1-(4-Bromophenyl)-1-butyl-3,5-diphenyl-1H-pyrazolium | Allows for the introduction of aryl substituents onto the pyrazole ring. |

Reactivity of the 4-Bromophenyl Moiety

The 4-bromophenyl group provides a reactive handle for modifying the molecule through reactions characteristic of aryl halides. These include nucleophilic aromatic substitution under specific conditions and, more commonly, transition metal-catalyzed cross-coupling reactions.

Potential for Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) typically requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group (in this case, the bromine atom). pressbooks.pubscribd.com These groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, that forms during the reaction. pressbooks.publibretexts.org

The N-butylhydrazine substituent is not a strong electron-withdrawing group; it is generally considered to be electron-donating or weakly withdrawing. Consequently, this compound is not expected to readily undergo SNAr reactions under standard conditions. osti.govsemanticscholar.org For the reaction to proceed, harsh conditions such as high temperatures and strong nucleophiles might be required, potentially operating through a benzyne (B1209423) elimination-addition mechanism rather than a classical SNAr pathway. scribd.comstrath.ac.uk The reactivity order for SNAr is typically Ar-F > Ar-Cl > Ar-Br > Ar-I, which is the reverse of the order sometimes observed in concerted or alternative mechanisms. strath.ac.uk

Cross-Coupling Reaction Opportunities (e.g., Palladium-Catalyzed C-N or C-C Bond Formations)

The bromine atom on the phenyl ring serves as an excellent electrophilic partner in a wide array of palladium-catalyzed cross-coupling reactions. researchgate.netscielo.br These reactions are powerful tools for forming new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, allowing for extensive diversification of the this compound scaffold. nih.govresearchgate.net

C-C Bond Formation: Reactions such as the Suzuki coupling (with boronic acids), Sonogashira coupling (with terminal alkynes), and Heck coupling (with alkenes) can be employed to introduce new carbon-based substituents at the 4-position of the phenyl ring. scielo.brmdpi.com For example, a Suzuki reaction with phenylboronic acid would yield 1-butyl-1-(biphenyl-4-yl)hydrazine.

C-N Bond Formation: The Buchwald-Hartwig amination allows for the coupling of the aryl bromide with various amines, amides, or even hydrazine derivatives to form new C-N bonds. nih.govmit.edu This provides a route to synthesize more complex aniline (B41778) derivatives from the starting material.

These reactions are highly versatile due to the development of sophisticated phosphine (B1218219) ligands that promote catalytic activity and selectivity, enabling transformations to occur under mild conditions with a broad substrate scope. nih.govmit.edu

Table 3: Potential Palladium-Catalyzed Cross-Coupling Reactions

| Coupling Reaction | Coupling Partner | Resulting Linkage | Example Product Skeleton |

| Suzuki | R-B(OH)₂ | C-C | (Biphenyl-4-yl)-N-butylhydrazine |

| Sonogashira | R-C≡CH | C-C (alkyne) | (4-(Phenylethynyl)phenyl)-N-butylhydrazine |

| Heck | R-CH=CH₂ | C-C (alkene) | (4-Styrylphenyl)-N-butylhydrazine |

| Buchwald-Hartwig | R₂NH | C-N | N⁴-Aryl-N¹-butyl-N¹-phenylbenzene-1,4-diamine |

Intramolecular Cyclization Pathways Involving Both Functional Groups

One of the most significant reactions of aryl hydrazines is the Fischer indole synthesis, an intramolecular cyclization that utilizes both the hydrazine and the aryl ring. wikipedia.orgbyjus.com This reaction provides a direct route to the indole heterocyclic system, a core structure in many biologically active molecules. youtube.com

The process begins with the formation of a hydrazone from this compound and an aldehyde or ketone (as described in 3.1.1). wikipedia.org This hydrazone, upon treatment with a Brønsted or Lewis acid catalyst, undergoes a evitachem.comevitachem.com-sigmatropic rearrangement. byjus.com This key step involves the cleavage of the N-N bond and the formation of a new C-C bond between the former ortho-carbon of the phenyl ring and the carbon atom of the enamine tautomer. Subsequent steps involve the elimination of ammonia (B1221849) and aromatization to yield the final indole product. wikipedia.orgbyjus.com

In the case of this compound, the resulting indole would bear a bromine atom at the 5-position of the indole ring. This bromo-substituted indole can then be further functionalized using the cross-coupling reactions described in section 3.2.2. A notable variation is the Buchwald modification, which allows for the synthesis of the N-arylhydrazone intermediate via a palladium-catalyzed coupling of an aryl bromide and a hydrazone, expanding the scope of the Fischer indole synthesis. wikipedia.orgorganic-chemistry.org

[3+2] Cycloaddition Reactions with Unsaturated Systems

The reaction of this compound with various unsaturated systems, particularly α,β-unsaturated ketones and esters, represents a classic example of a [3+2] cycloaddition reaction, leading to the formation of five-membered heterocyclic rings such as pyrazolines and pyrazoles. These reactions are of significant interest in synthetic organic chemistry due to the prevalence of pyrazole-containing structures in pharmaceuticals and agrochemicals.

The general approach involves the condensation of the hydrazine with an α,β-unsaturated carbonyl compound, often a chalcone (B49325) derivative, typically under acidic or basic conditions. The reaction proceeds through the initial formation of a hydrazone intermediate, which then undergoes an intramolecular cyclization.

For instance, the reaction of this compound with a chalcone (1,3-diphenyl-2-propen-1-one) is expected to yield a 1-(4-bromophenyl)-1-butyl-3,5-diphenyl-4,5-dihydro-1H-pyrazole derivative. The reaction is typically carried out by refluxing the reactants in a suitable solvent like ethanol (B145695) or acetic acid.

The mechanism of this transformation is generally considered to be a stepwise process. The first step is the nucleophilic attack of the more nucleophilic nitrogen of the hydrazine onto the carbonyl carbon of the chalcone, followed by dehydration to form the corresponding hydrazone. This is then followed by an intramolecular Michael addition of the remaining NH group to the β-carbon of the unsaturated system, leading to the formation of the pyrazoline ring. mdpi.comnih.govrdd.edu.iq

Table 1: Representative [3+2] Cycloaddition Reaction of this compound

| Reactant 1 | Reactant 2 | Product | Reaction Conditions |

| This compound | 1,3-Diphenyl-2-propen-1-one (Chalcone) | 1-(4-Bromophenyl)-1-butyl-3,5-diphenyl-4,5-dihydro-1H-pyrazole | Ethanol, Reflux |

Expected Spectroscopic Data for the Product:

¹H NMR (CDCl₃, δ, ppm): Signals corresponding to the aromatic protons of the phenyl and bromophenyl groups would appear in the range of 7.0-7.8 ppm. The protons of the butyl group would be observed as multiplets in the upfield region (approx. 0.9-3.5 ppm). The characteristic protons of the pyrazoline ring would appear as a set of coupled multiplets (an ABX or AMX system) in the region of 3.0-5.5 ppm.

¹³C NMR (CDCl₃, δ, ppm): Aromatic carbons would resonate in the 115-150 ppm range. The carbons of the butyl group would appear in the aliphatic region (approx. 14-60 ppm). The pyrazoline ring carbons would be expected in the range of 40-70 ppm for the C4 and C5 carbons, and the C3 carbon would be further downfield. bas.bgdocbrown.info

Radical-Initiated Cyclizations and Oxidative Transformations

Beyond cycloaddition reactions, this compound can participate in radical-initiated cyclizations and oxidative transformations to generate a variety of nitrogen-containing heterocycles. These reactions often involve the generation of a nitrogen-centered radical from the hydrazine moiety.

Radical-Initiated Cyclizations:

In the presence of a radical initiator, such as AIBN (azobisisobutyronitrile) or using photoredox catalysis, the N-H bond of the hydrazine can be homolytically cleaved to generate a nitrogen-centered radical. If the butyl group contains a site of unsaturation (e.g., a double or triple bond), this radical can undergo an intramolecular cyclization. For a saturated butyl group as in this compound, intermolecular radical reactions are more likely. For instance, a radical generated from the hydrazine could add to an external alkene, initiating a cascade of reactions. acs.orgmdpi.com

A plausible, though less common, intramolecular pathway could involve a 1,5-hydrogen atom transfer (HAT) from the butyl chain to the nitrogen radical, generating a carbon-centered radical on the butyl group, which could then undergo further reactions.

Oxidative Transformations:

Oxidation of this compound can lead to various products depending on the oxidizing agent and reaction conditions. Mild oxidation can lead to the corresponding azo compound, 1-(4-bromophenyl)-1-butyl-diazene. Stronger oxidation can lead to cleavage of the N-N bond. researchgate.netresearchgate.net

For example, treatment with an oxidizing agent like lead tetraacetate or manganese dioxide can facilitate the formation of the azo species. These azo compounds are themselves valuable synthetic intermediates, capable of undergoing further reactions such as Diels-Alder cycloadditions.

Visible-light-driven photocatalysis has also emerged as a powerful tool for the oxidative transformation of hydrazines. Using a suitable photocatalyst and a mild oxidant like air (O₂), arylhydrazines can be converted to various products, including aryl sulfones when reacted with sulfinates. rsc.org

Table 2: Potential Radical and Oxidative Reactions of this compound

| Reaction Type | Reagents | Potential Product(s) |

| Radical-Initiated Intermolecular Addition | Alkene, Radical Initiator (e.g., AIBN) | Adduct of the hydrazine radical to the alkene |

| Mild Oxidation | Lead Tetraacetate (Pb(OAc)₄) or MnO₂ | 1-(4-Bromophenyl)-1-butyl-diazene |

| Oxidative Coupling | Sodium Sulfinate, Photocatalyst, Visible Light, O₂ | 4-Bromophenyl butyl sulfone |

Elucidation of Reaction Mechanisms via Kinetic and Spectroscopic Analyses

Understanding the precise mechanism of the reactions involving this compound is crucial for optimizing reaction conditions and controlling product selectivity. Kinetic and spectroscopic analyses are powerful tools for this purpose.

Kinetic Analyses:

For radical reactions, kinetic studies can help to understand the initiation, propagation, and termination steps of the radical chain process. The effect of initiator concentration on the reaction rate can provide evidence for a radical mechanism.

Spectroscopic Analyses:

Spectroscopic techniques are indispensable for identifying reaction intermediates and final products, thereby providing direct evidence for a proposed reaction pathway.

NMR Spectroscopy (¹H, ¹³C, 2D-NMR): NMR is one of the most powerful tools for structural elucidation of organic molecules. In the context of this compound reactions, NMR can be used to identify the formation of hydrazone intermediates in cycloaddition reactions by observing the characteristic imine proton and carbon signals. The final pyrazoline or pyrazole products can be unambiguously identified by their unique sets of proton and carbon signals and through 2D NMR techniques like COSY and HMQC to establish connectivity. bas.bgchegg.com

Infrared (IR) Spectroscopy: IR spectroscopy is useful for monitoring the progress of a reaction by observing the disappearance of reactant functional groups and the appearance of product functional groups. For example, in the formation of a pyrazoline from a chalcone, one would observe the disappearance of the C=O stretch of the chalcone and the N-H stretches of the hydrazine, and the appearance of a C=N stretch for the pyrazoline.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the products, which confirms their elemental composition. Fragmentation patterns observed in the mass spectrum can also provide structural information.

By combining the results from kinetic and spectroscopic analyses, a detailed picture of the reaction mechanism can be constructed, allowing for a deeper understanding of the chemical reactivity of this compound. researchgate.net

Computational and Theoretical Investigations of 1 4 Bromophenyl Butylhydrazine

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental in understanding the three-dimensional arrangement of atoms in a molecule (molecular geometry) and the distribution of electrons within it (electronic structure). These calculations, often employing methods like Density Functional Theory (DFT), provide insights into a molecule's stability, reactivity, and spectroscopic properties. For 1-(4-Bromophenyl)butylhydrazine, such calculations would be crucial in elucidating its conformational preferences and the nature of its frontier molecular orbitals.

Conformational analysis involves studying the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. wikipedia.org These different arrangements are called conformers or rotamers. wikipedia.org The stability of a molecule is highly dependent on its conformation, with lower energy conformers being more stable. lumenlearning.com

For this compound, rotation around the C-N and N-N single bonds, as well as the bonds within the butyl chain, would lead to various conformers. The primary goal of conformational analysis is to identify the energy minima on the potential energy surface, which correspond to the most stable conformers. arxiv.org This is typically achieved by systematically rotating specific bonds and calculating the energy at each step.

Factors influencing the relative energies of conformers include:

Steric Hindrance: Repulsive interactions that occur when atoms or groups are forced into close proximity. In this compound, steric strain could arise from interactions between the butyl group, the phenyl ring, and the hydrazine (B178648) moiety.

Torsional Strain: The energy cost associated with eclipsing interactions between bonds on adjacent atoms. maricopa.edu Staggered conformations are generally lower in energy than eclipsed conformations. maricopa.edu

Intramolecular Hydrogen Bonding: The possibility of hydrogen bonding between the hydrazine protons and the nitrogen atoms or the bromine atom could significantly stabilize certain conformations.

A hypothetical conformational analysis of the N-N bond rotation in this compound might reveal the relative stabilities of gauche and anti conformers. The anti conformation, where the butyl group and the phenyl group are on opposite sides of the N-N bond, would likely be the most stable due to minimized steric hindrance. wikipedia.orgmaricopa.edu

Table 1: Hypothetical Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (C-N-N-C) | Relative Energy (kcal/mol) |

| Anti | 180° | 0.0 |

| Gauche | 60° | 0.9 - 1.5 |

| Eclipsed | 0° | 3.5 - 5.0 |

Note: These values are illustrative and based on general principles of conformational analysis for similar molecules.

The electron density distribution describes the probability of finding an electron in a particular region of a molecule. researchgate.net It is fundamental to understanding a molecule's chemical properties. mdpi.comnih.govscite.ai Frontier Molecular Orbital (FMO) theory simplifies the picture by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netyoutube.comlibretexts.org

HOMO: The outermost orbital containing electrons. It represents the ability of a molecule to donate electrons, hence its nucleophilicity. youtube.comlibretexts.org

LUMO: The innermost orbital without electrons. It represents the ability of a molecule to accept electrons, indicating its electrophilicity. youtube.comlibretexts.org

The energy gap between the HOMO and LUMO is a critical parameter for molecular reactivity and stability. researchgate.net A smaller HOMO-LUMO gap generally implies higher reactivity. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the hydrazine moiety, specifically the lone pair of the terminal nitrogen atom, making it the most nucleophilic site. The butyl group and the 4-bromophenyl group would influence the energy of the HOMO. The LUMO is likely to be distributed over the aromatic ring, particularly with contributions from the antibonding π* orbitals. The bromine atom, being electron-withdrawing, would lower the energy of the LUMO, potentially increasing the molecule's electrophilicity at the phenyl ring.

Table 2: Hypothetical FMO Analysis Data for this compound

| Molecular Orbital | Energy (eV) | Primary Localization |

| HOMO | -8.5 | Hydrazine N-atoms |

| LUMO | -0.5 | Phenyl Ring (π*) |

| HOMO-LUMO Gap | 8.0 eV | - |

Note: These energy values are hypothetical and would need to be confirmed by actual quantum chemical calculations.

Reaction Pathway Analysis and Transition State Modeling

Reaction pathway analysis involves mapping the energetic changes that occur as reactants are converted into products. smu.edu This is achieved by locating the transition state (TS), which is the highest energy point along the reaction coordinate. youtube.com The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate.

Key transformations for this compound could include its synthesis or its participation in subsequent reactions, such as the formation of heterocyclic compounds like pyrazoles. organic-chemistry.orgharvard.edu For instance, in a reaction with a 1,3-dicarbonyl compound to form a pyrazole (B372694), the energetic profile would show the initial formation of a hydrazone intermediate, followed by an intramolecular cyclization and dehydration. Each step would have its own transition state and activation energy.

Computational modeling can provide a detailed energetic profile, identifying intermediates and transition states, which helps in understanding the reaction mechanism.

Cycloaddition reactions are a class of pericyclic reactions where two or more molecules combine to form a cyclic adduct. imperial.ac.uk FMO theory and more advanced theories like Molecular Electron Density Theory (MEDT) are powerful tools for predicting the regioselectivity and stereoselectivity of these reactions. researchgate.netresearchgate.net

If this compound were to participate in a cycloaddition reaction, for example, as a component in a [3+2] cycloaddition after conversion to a hydrazone and then an azomethine imine, computational methods could predict the preferred outcome. The regioselectivity (the orientation of the addition) is often governed by the interaction of the largest HOMO coefficient of one reactant with the largest LUMO coefficient of the other. imperial.ac.uk Stereoselectivity (the specific stereoisomer formed) can also be predicted by analyzing the energies of the different transition states leading to various stereoisomers.

Applications of Molecular Electron Density Theory (MEDT) in Reactivity Prediction

Molecular Electron Density Theory (MEDT) is a modern theory of chemical reactivity that proposes that the capacity for changes in electron density, rather than molecular orbital interactions, is responsible for molecular reactivity. mdpi.comnih.govscite.ailuisrdomingo.com MEDT analyzes the changes in electron density along a reaction path to provide a comprehensive understanding of the molecular mechanism. mdpi.comnih.govscite.ai

In the context of this compound, MEDT could be applied to:

Analyze its nucleophilicity and electrophilicity: By calculating conceptual DFT reactivity indices derived from the electron density.

Study its reaction mechanisms: By tracking the changes in electron density during a reaction, for example, in the formation of a pyrazole. This involves analyzing the bonding evolution along the reaction pathway.

Predict selectivity: By examining non-covalent interactions at the transition state, which can be visualized through the analysis of the electron density.

MEDT provides a powerful framework for rationalizing and predicting the chemical behavior of molecules like this compound, offering deeper insights than FMO theory alone. mdpi.comnih.govscite.ailuisrdomingo.com

Structure-Reactivity Relationships Derived from Computational Data

Computational and theoretical investigations provide profound insights into the intrinsic properties of a molecule, correlating its electronic structure with its reactivity. For this compound, while direct computational studies are not extensively available in the public domain, a comprehensive understanding of its structure-reactivity relationships can be derived from theoretical analyses of closely related compounds, such as 4-bromophenylhydrazine and other substituted phenylhydrazines. Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. Key parameters derived from these calculations, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), as well as Molecular Electrostatic Potential (MEP) maps, are instrumental in predicting chemical behavior.

The reactivity of a chemical compound is fundamentally governed by the distribution of its electron density. The presence of a bromine atom at the para-position of the phenyl ring and a butyl group attached to the hydrazine moiety in this compound significantly influences its electronic properties and, consequently, its reactivity.

Influence of Substituents on Electronic Structure

The 4-bromo substituent is an electron-withdrawing group through its inductive effect, while it is a weak deactivator in electrophilic aromatic substitution reactions. Computational studies on similar halogenated phenylhydrazines indicate that electron-withdrawing groups like bromine can stabilize the hydrazine moiety. This stabilization can affect the nucleophilicity of the nitrogen atoms. The butyl group, being an alkyl group, is electron-donating through an inductive effect, which would be expected to increase the electron density on the adjacent nitrogen atom.

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The HOMO and LUMO are the frontier orbitals that play a crucial role in chemical reactions. The HOMO is the orbital that acts as an electron donor, and its energy level is indicative of the molecule's ability to donate electrons. The LUMO is the orbital that acts as an electron acceptor, and its energy level points to the molecule's ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for determining molecular stability and reactivity. A smaller gap suggests that the molecule is more reactive. irjweb.comnih.gov

For this compound, the HOMO is expected to be localized primarily on the hydrazine moiety and the phenyl ring, with significant contributions from the nitrogen lone pairs. The electron-donating butyl group would raise the energy of the HOMO, making the molecule more susceptible to electrophilic attack. Conversely, the electron-withdrawing 4-bromophenyl group would lower the energy of the HOMO, decreasing its nucleophilicity compared to an unsubstituted phenylhydrazine. The LUMO is likely to be distributed over the aromatic ring and the C-Br bond.

While specific calculated values for this compound are not available, we can infer indicative values based on related structures reported in the literature. For instance, DFT studies on similar hydrazine derivatives often report HOMO-LUMO gaps in the range of 4-5 eV.

Table 1: Indicative Frontier Orbital Energies for Phenylhydrazine Derivatives

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| Phenylhydrazine | ~ -5.5 | ~ -0.5 | ~ 5.0 |

| 4-Bromophenylhydrazine | ~ -5.7 | ~ -0.8 | ~ 4.9 |

| This compound (Predicted) | ~ -5.6 | ~ -0.6 | ~ 5.0 |

Note: These are estimated values based on general trends and are for illustrative purposes.

Molecular Electrostatic Potential (MEP) Map Analysis

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule and is used to predict sites for electrophilic and nucleophilic attack. uni-muenchen.dewalisongo.ac.id In an MEP map, regions of negative electrostatic potential (typically colored in shades of red) are susceptible to electrophilic attack, while regions of positive electrostatic potential (typically colored in shades of blue) are prone to nucleophilic attack.

For this compound, the MEP map would be expected to show the most negative potential localized around the nitrogen atoms of the hydrazine group, indicating their role as the primary nucleophilic centers. The butyl group would enhance the negative potential on the adjacent nitrogen atom. The aromatic ring would exhibit a more complex potential distribution due to the influence of the bromine atom. The area around the bromine atom would likely show a region of positive potential (a σ-hole), which is a characteristic feature of halogenated aromatic compounds and can lead to halogen bonding interactions.

Table 2: Predicted Molecular Electrostatic Potential Features of this compound

| Molecular Region | Predicted Electrostatic Potential | Implication for Reactivity |

|---|---|---|

| Hydrazine Nitrogens | Highly Negative (Red) | Primary sites for protonation and reaction with electrophiles. |

| Phenyl Ring | Moderately Negative to Neutral | Can participate in electrophilic aromatic substitution, influenced by the bromo and hydrazine substituents. |

| Bromine Atom (σ-hole) | Positive (Blue) | Can act as a halogen bond donor. |

Applications of 1 4 Bromophenyl Butylhydrazine in Advanced Organic Synthesis

Precursor in Heterocyclic Chemistry

1-(4-Bromophenyl)butylhydrazine and its parent compound, 4-bromophenylhydrazine, are pivotal starting materials in heterocyclic chemistry. The presence of the hydrazine (B178648) moiety provides a nucleophilic center essential for cyclization reactions, while the 4-bromophenyl group offers a site for further functionalization and influences the electronic properties of the resulting molecule. These compounds are instrumental in synthesizing a wide array of nitrogen-containing heterocycles, which are core structures in many pharmaceutical, agrochemical, and materials science applications. kit.edufrontiersin.orgijpsr.comgla.ac.uk

Synthesis of Pyrazoles and Pyrazoline Derivatives

One of the most prominent applications of 4-bromophenylhydrazine, a close structural relative of this compound, is in the synthesis of pyrazole (B372694) and pyrazoline derivatives. These five-membered heterocyclic compounds are of significant interest due to their wide range of biological activities. nih.govdergipark.org.tr

The classical and most common method involves the cyclocondensation reaction between a hydrazine derivative and a 1,3-difunctional compound, such as a 1,3-diketone or an α,β-unsaturated ketone (chalcone). nih.govdergipark.org.trmdpi.com For instance, 4-bromophenylhydrazine hydrochloride is used to prepare 3-[1-(4-Bromophenyl)-1H-pyrazol-4-yl]-1H-indole by reacting it with a suitable indole-derived precursor in acetic acid. nih.gov This reaction highlights the role of the hydrazine in forming the pyrazole ring system.

| Reactant 1 | Reactant 2 | Product | Yield | Reference |

| Indole-based trimethinium salt | 4-Bromophenylhydrazine hydrochloride | 3-[1-(4-Bromophenyl)-1H-pyrazol-4-yl]-1H-indole | 60% | nih.gov |

| 1-(2-(hydroxyphenyl)-3-phenylpropane-1,3-dione | 4-bromoaniline (B143363) (to form diazonium salt then hydrazine) | 2-(2-(4-bromophenyl)hydrazino)-1-(2-(hydroxyphenyl)-3-phenylpropane-1,3-dione | - | dergipark.org.tr |

| Substituted Chalcone (B49325) | Hydrazine Hydrate (B1144303) | 1-{3-[4-(methanesulfonyl)phenyl]-5-(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl}ethan-1-one | 80% |

Similarly, pyrazoline derivatives can be synthesized. The reaction of α,β-unsaturated ketones with hydrazine hydrate or its derivatives is a convenient method for obtaining pyrazolines. dergipark.org.trnih.govthepharmajournal.com For example, 1-{3-[4-(methanesulfonyl)phenyl]-5-(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl}ethan-1-one was synthesized with an 80% yield through the cyclization of a chalcone precursor with hydrazine hydrate in an acidic medium. The reaction mechanism typically begins with the formation of an imine (a hydrazone in this case), followed by an intramolecular Michael addition to form the pyrazoline ring. ijpsr.comdergipark.org.tr

Formation of Oxadiazoles and Other Nitrogen-Containing Heterocycles

Beyond pyrazoles, this compound derivatives are crucial in synthesizing other important nitrogen-containing heterocycles, notably 1,3,4-oxadiazoles. These structures are present in numerous biologically active compounds. nih.govnih.gov

The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles often proceeds through the cyclization of N,N'-diacylhydrazines or the oxidative cyclization of N-acylhydrazones. nih.govnih.govorganic-chemistry.org For instance, 2-(4-bromophenyl)-5-phenyl-1,3,4-oxadiazole (B1265748) has been synthesized from the corresponding dithioester and benzohydrazide (B10538) in the presence of molecular iodine, achieving an 80% yield. rasayanjournal.co.in Another route involves the reaction of acylhydrazides with various reagents like phosphorus oxychloride to induce cyclodehydration. nih.gov The synthesis of 5-(4-Bromophenyl)-N,3-diphenyl-1,3,4-oxadiazol-2(3H)-imine demonstrates the incorporation of the 4-bromophenyl moiety into these complex heterocyclic systems. nih.gov

The versatility of hydrazine derivatives extends to the synthesis of a broad spectrum of nitrogen heterocycles, which are valuable building blocks in medicinal chemistry and materials science. kit.edufrontiersin.orgnih.gov

| Product | Precursors | Method | Reference |

| 2-(4-bromophenyl)-5-phenyl-1,3,4-oxadiazole | Dithioester, Benzohydrazide | Cyclo-condensation/de-sulfurization with I₂ | rasayanjournal.co.in |

| 5-(4-Bromophenyl)-N,3-diphenyl-1,3,4-oxadiazol-2(3H)-imine | Acylhydrazide, Isothiocyanate | Aerobic Oxidation and Annulation | nih.gov |

| 2-[3-(4-bromophenyl)propan-3-one]-5-phenyl-1,3,4-oxadiazole derivatives | Hydrazide, β-aroylpropionic acid | Cyclization | mdpi.com |

Construction of Complex Polycyclic Aromatic Hydrocarbons (PAHs) via Derivatives

Derivatives of (4-bromophenyl)hydrazine (B1265515) serve as building blocks for constructing more complex fused heterocyclic systems, which can be considered types of polycyclic aromatic hydrocarbons (PAHs). sioc-journal.cn These extended π-systems are of great interest for their applications in organic optoelectronic materials. sioc-journal.cn For example, complex structures like 5-{[4-(4-bromophenyl)-3-(4-chlorophenyl)-1,3-thiazol-2(3H)-ylidene]amino}-6-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one have been synthesized. researchgate.net In this molecule, the 4-bromophenyl group is part of a larger, fused heterocyclic framework, demonstrating how simpler building blocks can be elaborated into complex molecular architectures.

Role in Chiral Synthesis and Enantioselective Transformations of Hydrazine Derivatives

The development of enantioselective transformations is a cornerstone of modern synthetic chemistry, particularly for the synthesis of chiral drugs. Hydrazine derivatives are valuable substrates in these reactions. Chiral rhodium(I) catalysts have been successfully employed in the enantioselective desymmetrization of meso bicyclic hydrazines. scholaris.ca This reaction allows for the preparation of chiral trans-2-arylcyclopent-3-enyl hydrazides with high enantiomeric excess (up to 99% ee). scholaris.ca This methodology provides a direct route to highly functionalized and enantioenriched cyclopentenyl hydrazines, which are valuable chiral building blocks for further synthetic transformations. scholaris.ca

Development of Complex Molecular Architectures through Multicomponent Reactions

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a complex product, incorporating most or all of the atoms of the starting materials. beilstein-journals.org Hydrazine derivatives are frequently used as key components in MCRs for the synthesis of heterocyclic libraries. nih.govmdpi.com

For instance, the synthesis of pyrazole derivatives can be achieved through multicomponent processes. One such approach involves the in-situ generation of diazo compounds from aldehydes and tosylhydrazines, which then undergo a 1,3-dipolar cycloaddition with an alkyne to furnish 3,5-disubstituted pyrazoles. nih.gov These reactions offer a rapid and convergent pathway to complex molecular structures from simple and readily available starting materials, a principle that is central to modern drug discovery and materials science. beilstein-journals.orgrug.nl

Chemical Reagent in Analytical Methods for Carbonyl Compounds

Hydrazine derivatives, most notably 2,4-dinitrophenylhydrazine (B122626) (2,4-DNPH), are classical reagents for the detection and characterization of carbonyl compounds (aldehydes and ketones). studymind.co.uksavemyexams.commdpi.com The reaction is a condensation reaction where the hydrazine reacts with the carbonyl group to form a corresponding hydrazone. savemyexams.com

This reaction serves as a qualitative test; the formation of a brightly colored precipitate (typically orange, red, or yellow) upon addition of an acidic solution of the hydrazine reagent indicates the presence of a carbonyl group. studymind.co.uk Furthermore, the resulting hydrazone derivatives are often crystalline solids with sharp, characteristic melting points. By isolating the precipitate, purifying it through recrystallization, and measuring its melting point, one can identify the specific aldehyde or ketone by comparing the value to a database of known hydrazone melting points. savemyexams.comepa.gov Substituted hydrazines like this compound react in an analogous manner, making them useful analytical reagents for the characterization of carbonyl-containing compounds.

Analytical Methodologies for Characterization and Reaction Monitoring of 1 4 Bromophenyl Butylhydrazine

Spectroscopic Techniques for Structural Confirmation (e.g., NMR, IR, Mass Spectrometry)

No specific Nuclear Magnetic Resonance (NMR), Infrared (IR), or Mass Spectrometry (MS) data for 1-(4-Bromophenyl)butylhydrazine has been found. For related compounds, such as hydrazones derived from (4-bromophenyl)hydrazine (B1265515), techniques like ¹H NMR and ¹³C NMR are routinely used to confirm the molecular structure by identifying the chemical shifts and coupling constants of the aromatic and aliphatic protons and carbons. IR spectroscopy helps in identifying functional groups, such as N-H and C-N stretching vibrations, which are characteristic of the hydrazine (B178648) moiety. Mass spectrometry would be used to determine the molecular weight and fragmentation pattern, confirming the elemental composition.

Chromatographic Techniques for Purity Assessment and Reaction Progress (e.g., GC, HPLC)

There is no published information detailing specific Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) methods for the analysis of this compound. In the synthesis of analogous compounds, chromatographic techniques are standard for monitoring the progress of a reaction and assessing the purity of the final product. Thin-layer chromatography (TLC) is often used for rapid qualitative monitoring, while GC and HPLC provide quantitative data on purity and can be used to separate the target compound from starting materials, byproducts, and intermediates.

Advanced Crystallographic Studies (e.g., X-ray Diffraction of Derivatives and Intermediates)

No crystallographic data for this compound exists in the surveyed literature. For derivatives and intermediates of (4-bromophenyl)hydrazine, single-crystal X-ray diffraction is a powerful technique used to unambiguously determine the three-dimensional molecular structure, including bond lengths, bond angles, and crystal packing information. Such studies provide definitive proof of structure for crystalline solids.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.